molecular formula C3H7BO3-2 B8421710 Isopropylborate CAS No. 67417-43-0

Isopropylborate

Cat. No. B8421710
Key on ui cas rn: 67417-43-0
M. Wt: 101.90 g/mol
InChI Key: SURBAJYBTYLRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04076756

Procedure details

The apparatus employed consisted of a 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel and reflux condenser with suitable provisions to maintain a nitrogen atmosphere over the reactants. Approximately 3.8 grams of sodium dispersion (particle size 1-5μ) were premixed with 40 ml of cyclohexane and 2 ml of benzene and charged to the flask. The contents of the flask were then heated to 80° C. A solution containing 9.0 grams of chlorobenzene and 4.7 grams of isopropyl orthoborate in 45 ml of cyclohexane was then added to the flask over a period of 60 minutes while the temperature of the contents were maintained at 80° C. After addition of the chlorobenzene and isopropyl orthoborate the contents of the flask were permitted to cool slowly at room temperature following which 60 ml of water were introduced into the flask. The resultant aqueous and organic phases were removed from the flask and separated. The aqueous phase which contained the sodium salt of triphenylborane was charged to a standard laboratory distillation column where the alcohol was removed by azeotropic distillation at 70°-100° C. over a period of 2 hours. The tails from the distillation were titrated at room temperature with 2.10N hydrochloric acid to a pH of 7.2 whereupon triphenylborane precipitated. The resultant slurry was filtered. The white filter cake was washed with water and vacuum dried to obtain 5.17 grams of triphenylborane (85.4% yield).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
85.4%

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[B:15]([O-])([O-])OC(C)C.[CH2:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>O>[C:2]1([B:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
4.7 g
Type
reactant
Smiles
B(OC(C)C)([O-])[O-]
Name
Quantity
45 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)([O-])[O-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus employed consisted of a 500 ml four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with suitable provisions
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a nitrogen atmosphere over the reactants
ADDITION
Type
ADDITION
Details
charged to the flask
ADDITION
Type
ADDITION
Details
was then added to the flask over a period of 60 minutes while the temperature of the contents
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
were maintained at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly at room temperature
ADDITION
Type
ADDITION
Details
were introduced into the flask
CUSTOM
Type
CUSTOM
Details
The resultant aqueous and organic phases were removed from the flask
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
was charged to a standard laboratory distillation column where the alcohol
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation at 70°-100° C. over a period of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The tails from the distillation
CUSTOM
Type
CUSTOM
Details
were titrated at room temperature with 2.10N hydrochloric acid to a pH of 7.2 whereupon triphenylborane
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered
WASH
Type
WASH
Details
The white filter cake was washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)B(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.17 g
YIELD: PERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.